![molecular formula C11H19ClN2O B12327898 Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- is a chemical compound with the molecular formula C11H18N2O It is a derivative of hydrazine, characterized by the presence of a 5-(1,1-dimethylethyl)-2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- typically involves the reaction of hydrazine with a suitable precursor that contains the 5-(1,1-dimethylethyl)-2-methoxyphenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives .
Aplicaciones Científicas De Investigación
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in studies involving the modification of biological molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine, (1,1-dimethylethyl)-: This compound is similar in structure but lacks the methoxyphenyl group.
Hydrazine, 1,1-dimethyl-: Another similar compound, differing in the presence of dimethyl groups instead of the 5-(1,1-dimethylethyl)-2-methoxyphenyl group
Propiedades
Fórmula molecular |
C11H19ClN2O |
|---|---|
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
(5-tert-butyl-2-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-11(2,3)8-5-6-10(14-4)9(7-8)13-12;/h5-7,13H,12H2,1-4H3;1H |
Clave InChI |
LHZJFNXABCRTJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
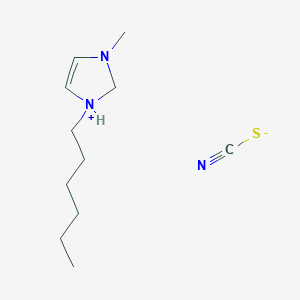
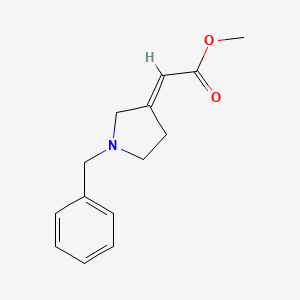
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
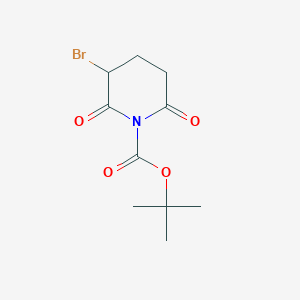

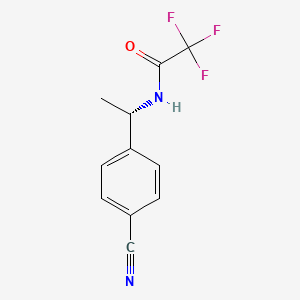
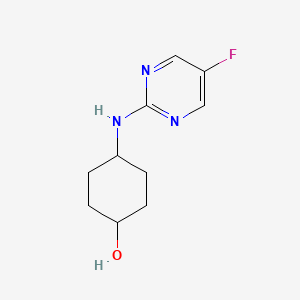

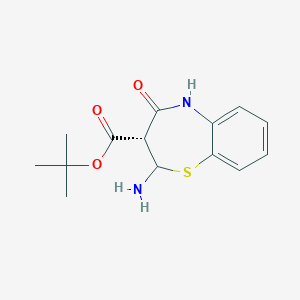
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)

